[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[42102,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its interactions with biological molecules such as enzymes and receptors. Its structural features allow it to serve as a probe for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its pharmacological properties, including its ability to modulate specific molecular targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacological effects.
Properties
Molecular Formula |
C20H26O13 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H26O13/c1-7(21)25-5-11-13(27-8(2)22)15(28-9(3)23)18(29-10(4)24)20(31-11)33-14-12-6-26-19(30-12)17-16(14)32-17/h11-20H,5-6H2,1-4H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
PNZBAMGMKHKURD-KKLLYXGKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]4[C@H]2O4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2O4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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